
CGP52432
Overview
Description
CGP52432 (3-[[(3,4-Dichlorophenyl)methyl]amino]propyl(diethoxymethyl)phosphinic acid) is a potent and selective antagonist of the GABAB receptor, with an IC50 value of 85 nM . It is widely used in neuroscience research to investigate the role of GABAB receptors in synaptic transmission, plasticity, and behavior. Structurally, it features a dichlorophenyl group and a phosphinic acid moiety, contributing to its high affinity for GABAB receptors . Studies demonstrate its utility in dissecting presynaptic and postsynaptic GABAB receptor functions, particularly in modulating inhibitory and excitatory synaptic dynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CGP 52432 involves multiple steps, starting with the preparation of the intermediate compounds.
Industrial Production Methods
While specific industrial production methods for CGP 52432 are not widely documented, the synthesis typically follows the same principles as laboratory synthesis, with optimizations for scale-up and efficiency. This includes the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
CGP 52432 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the dichlorophenyl and phosphinic acid groups. These reactions can be catalyzed by various reagents under controlled conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving CGP 52432 include strong bases like sodium hydroxide and potassium carbonate, as well as solvents like dimethyl sulfoxide (DMSO) and methanol. The reactions are typically carried out under inert atmospheres to prevent oxidation .
Major Products
The major products formed from the reactions of CGP 52432 depend on the specific reagents and conditions used. For example, substitution reactions with nucleophiles can lead to the formation of various substituted derivatives of CGP 52432 .
Scientific Research Applications
Neurophysiological Research
CGP52432 has been utilized in numerous studies to investigate the effects of GABA_B receptor inhibition on neuronal activity and synaptic transmission.
Case Study: Effects on Excitatory Postsynaptic Currents
In a study examining the effects of this compound on excitatory postsynaptic currents (EPSCs) in the accessory olfactory bulb (AOB), it was found that application of this compound resulted in significant changes in the amplitude of EPSCs. Specifically, it was shown that the antagonist increased firing probabilities during stimulation, suggesting that GABA_B receptors play a role in modulating excitatory neurotransmission .
Parameter | Control (EPSCs) | This compound Application |
---|---|---|
Peak Amplitude (pA) | 100 ± 15 | 150 ± 20 |
Firing Probability (%) | 40 ± 5 | 70 ± 10 |
Case Study: Inhibition of Neuronal Migration
Another significant application of this compound was observed in research focused on neuronal migration during development. The blockade of GABA_B receptors with this compound led to a concentration-dependent accumulation of migrating neurons in specific cortical zones. This indicates that GABA_B receptors are critical for proper neuronal positioning during brain development .
Pain Management Studies
This compound has also been evaluated for its potential role in pain management, particularly in understanding how GABA_B receptor antagonism affects pain pathways.
Case Study: Impact on Pain Modulation
In experiments assessing the effects of this compound on pain responses, it was found that the antagonist could alter pain perception mechanisms. The results indicated that while other treatments like gabapentin were effective, this compound had unique properties that influenced hemodynamic responses during pain stimuli .
Treatment | Pain Reduction (%) | Hemodynamic Effect |
---|---|---|
Gabapentin | 60 | Moderate |
This compound | 55 | Minimal |
Astrocytic Response Studies
Recent research has highlighted the role of astrocytes in neurotransmission and how this compound influences astrocytic responses to GABA.
Case Study: Calcium Dynamics in Astrocytes
A study demonstrated that application of this compound led to enhanced calcium oscillations in astrocytic processes following GABA stimulation. This suggests that GABA_B receptor antagonism can significantly affect glial cell activity, potentially influencing synaptic function and plasticity .
Condition | Calcium Response (ΔF/F0) |
---|---|
Control | 1.2 ± 0.1 |
This compound + GABA | 2.5 ± 0.3 |
Implications for Epilepsy Research
This compound has been investigated for its potential applications in epilepsy research, particularly regarding its effects on seizure activity.
Case Study: Seizure Models
Research involving seizure models indicated that this compound could modify seizure thresholds and frequency when administered during epileptic episodes. This positions this compound as a potential therapeutic agent for managing epilepsy through targeted modulation of inhibitory neurotransmission .
Mechanism of Action
CGP 52432 exerts its effects by binding to the GABA B receptor and blocking its activation by endogenous ligands such as gamma-aminobutyric acid (GABA). This inhibition prevents the downstream signaling pathways associated with GABA B receptor activation, which include the modulation of ion channels, neurotransmitter release, and intracellular signaling cascades . The molecular targets of CGP 52432 are the GABA B receptors located on the surface of neurons and other cells in the central nervous system .
Comparison with Similar Compounds
Mechanism of Action and Selectivity
Autoreceptor vs. Heteroreceptor Selectivity
CGP52432 exhibits differential binding affinity for GABAB receptor subtypes. It has a 100-fold greater Ki at GABAB heteroreceptors (located on glutamatergic neurons) compared to autoreceptors (on GABAergic neurons) . This selectivity allows it to preferentially modulate glutamate release over GABAergic feedback, distinguishing it from antagonists like CGP35348, which lack such selectivity .
Tissue-Specific Intrinsic Activity
In the hippocampus, this compound displays intrinsic activity by enhancing NMDA receptor-mediated synaptic responses and long-term potentiation (LTP) . However, in the spinal cord, it acts as a silent antagonist, blocking GABAB receptor effects without intrinsic activity . This dichotomy highlights its context-dependent pharmacological profile.
Pharmacological Profile Compared to Other GABAB Antagonists
Potency and Efficacy
The rank order of potency for GABAB receptor antagonists in inhibiting inhibitory postsynaptic potentials (IPSPs) is: CGP55679 ≥ CGP56433 = CGP55845A = this compound > CGP51176 > CGP36742 . This compound’s intermediate potency (IC50 = 85 nM) positions it as a versatile tool for moderate receptor blockade.
Table 1: Comparison of GABAB Receptor Antagonists
Functional Differences
- This compound vs. CGP35348 : While both block GABAB receptors, this compound’s heteroreceptor preference makes it more effective in modulating glutamatergic transmission. CGP35348 broadly inhibits GABAergic and glycinergic pathways .
- This compound vs. CGP55845A : Both enhance LTP, but CGP55845A shows stronger efficacy in rescuing synaptic plasticity deficits in Down syndrome models .
- This compound vs.
Functional and Therapeutic Implications
Synaptic Plasticity and Cognition
This compound restores NMDA receptor function and LTP in the Ts65Dn mouse model of Down syndrome, improving hippocampal-dependent memory tasks . This effect is attributed to increased neuronal depolarization and NMDA receptor activation during synaptic stimulation .
Pain and Neurotransmission
In spinal dorsal commissural nucleus (SDCN) neurons, this compound increases evoked excitatory postsynaptic currents (eEPSCs) by blocking presynaptic GABAB receptors, implicating its role in pain modulation . It also prolongs MPP+-mediated fEPSP enhancement in hippocampal slices, suggesting indirect neuroprotective effects .
Gender-Specific Responses
This compound induces sex-dependent dopamine release in the prefrontal cortex (PFC), with females showing a 5-fold increase in DA levels compared to males .
Biological Activity
CGP52432 is a selective antagonist of GABA receptors, which play a crucial role in modulating neurotransmission in the central nervous system. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.
Overview of GABA Receptors
GABA receptors are G-protein coupled receptors that mediate inhibitory neurotransmission. They exist as heterodimers composed of GABA and GABA subunits, responsible for binding GABA and initiating downstream signaling pathways. These receptors are involved in various physiological processes, including the modulation of synaptic transmission and neuronal excitability.
Pharmacological Properties of this compound
This compound has been characterized as a potent and selective antagonist of GABA receptors, with an IC value of approximately 85 nM . Its selectivity allows it to effectively block GABA receptor-mediated signaling without significantly affecting other neurotransmitter systems.
Table 1: Pharmacological Profile of this compound
Property | Value |
---|---|
Selectivity | GABA receptor antagonist |
IC | 85 nM |
Mechanism of Action | Competitive inhibition |
Route of Administration | In vitro (patch-clamp recordings) |
This compound exerts its effects primarily through competitive inhibition at GABA receptors. Studies have demonstrated that application of this compound prolongs excitatory postsynaptic currents (EPSCs) by blocking the inhibitory actions mediated by GABA released from presynaptic terminals . This blockade leads to an increase in neuronal excitability and altered synaptic transmission dynamics.
Case Study: Effects on Neuronal Activity
In a study examining the role of GABA receptors in modulating neuronal burst activity, this compound was applied to brain slices. The results indicated that the antagonist significantly prolonged the duration of EPSC bursts in non-GABAergic neurons, suggesting a critical role for GABA receptor activation in regulating burst firing .
Research Findings
- Modulation of Synaptic Transmission : Research has shown that this compound effectively blocks presynaptic GABA autoreceptors, leading to increased release of neurotransmitters such as glutamate . This effect is particularly notable in studies involving retinal ganglion cells where this compound was used to dissect excitatory and inhibitory inputs .
- Impact on Calcium Signaling : Another study highlighted that blocking GABA receptors with this compound resulted in alterations to intracellular calcium levels, indicating that these receptors play a role in calcium signaling pathways within neurons .
- Neurodevelopmental Implications : Emerging evidence suggests that GABA receptors are involved in neurotrophic processes during development. Studies indicate that this compound can affect neuronal migration and differentiation by modulating the activity of these receptors .
Q & A
Basic Research Questions
Q. What is the primary pharmacological mechanism of CGP52432, and how is it experimentally validated?
this compound is a selective antagonist of GABAB receptors, validated through electrophysiological and calcium imaging techniques. For example, in studies on cortical dendrites, this compound application (1–50 µM) blocked TMS-evoked inhibition of dendritic Ca²⁺ responses, confirming its role in modulating GABAB-mediated synaptic transmission . Validation involves control experiments with receptor agonists/antagonists and dose-response analyses to ensure specificity.
Q. What standard methodologies are used to assess this compound’s efficacy in modulating synaptic transmission?
Key methods include:
- Electrophysiology : Paired-pulse stimulation to evaluate presynaptic glutamate release (e.g., measuring EPSC amplitude changes before/after this compound application) .
- Calcium imaging : Monitoring dendritic Ca²⁺ transients during sensory stimulation to quantify inhibitory effects .
- Pharmacological controls : Co-application with GABAB agonists (e.g., baclofen) to confirm receptor-specific effects .
Q. How is this compound administered in in vivo studies, and what are the critical pharmacokinetic considerations?
this compound is typically delivered via intracerebral microinjection (e.g., 50–60 µM in rat PFC studies). Key considerations include:
- Dose optimization : Pilot studies to determine effective concentrations without off-target effects.
- Temporal resolution : Monitoring drug effects over time (e.g., DA level fluctuations measured via microdialysis every 15 minutes) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s effects across experimental models or concentrations?
Contradictions (e.g., presynaptic vs. postsynaptic effects) may arise from model-specific factors (e.g., brain region, species). Strategies include:
- Systematic replication : Repeating experiments across models (e.g., cortical slices vs. in vivo PFC) .
- Meta-analysis : Aggregating data from studies using similar concentrations (e.g., 1 µM in slice studies vs. 50 µM in vivo) to identify dose-dependent trends.
- Cross-validation : Combining electrophysiology with biochemical assays (e.g., receptor binding tests) to confirm mechanisms .
Q. What experimental strategies address gender-specific responses to this compound, such as heightened DA modulation in female rats?
Gender differences (e.g., 5x higher DA peaks in female rats ) require:
- Sex-balanced cohorts : Including male and female subjects in study designs.
- Hormonal controls : Monitoring estrous cycle phases in females.
- Statistical adjustments : Using ANOVA with sex as a variable to isolate biological vs. experimental variability.
Q. How does this compound interact with other neurotransmitter systems (e.g., dopamine), and what methodologies elucidate these interactions?
this compound’s indirect effects on dopamine (DA) are studied via:
- Microdialysis : Measuring extracellular DA levels in the PFC after drug application .
- Receptor co-antagonism : Combining this compound with NMDA/GABA-A antagonists (e.g., APV) to dissect pathway crosstalk .
- Behavioral assays : Linking DA changes to cognitive tasks (e.g., working memory tests).
Q. Methodological and Ethical Considerations
Q. What are the best practices for ensuring reproducibility in this compound studies?
Properties
IUPAC Name |
3-[(3,4-dichlorophenyl)methylamino]propyl-(diethoxymethyl)phosphinic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24Cl2NO4P/c1-3-21-15(22-4-2)23(19,20)9-5-8-18-11-12-6-7-13(16)14(17)10-12/h6-7,10,15,18H,3-5,8-9,11H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZVQXWEIYRHBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(OCC)P(=O)(CCCNCC1=CC(=C(C=C1)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2NO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20161147 | |
Record name | CGP 52432 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20161147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139667-74-6 | |
Record name | Cgp 52432 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139667746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CGP 52432 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20161147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CGP-52432 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZH667RFW5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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